molecular formula C13H14ClN3OS B2432588 N-(3-Chloro-4-methylphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide CAS No. 306732-11-6

N-(3-Chloro-4-methylphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2432588
CAS No.: 306732-11-6
M. Wt: 295.79
InChI Key: TXWMBSOYEQASRF-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide: is an organic compound that features a unique combination of a chlorinated aromatic ring and an imidazole moiety connected via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Thioether Linkage: The initial step involves the reaction of 3-chloro-4-methylaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-chloro-4-methylphenyl)-2-chloroacetamide.

    Introduction of the Imidazole Moiety: The second step involves the reaction of N-(3-chloro-4-methylphenyl)-2-chloroacetamide with 1-methylimidazole in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The aromatic ring can undergo reduction reactions using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced aromatic compounds.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions in the active sites of enzymes, while the aromatic ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar chlorinated aromatic ring.

    4-Iodobenzoic Acid: An isomer of iodobenzoic acid with a similar aromatic structure.

    Vanillin Acetate: A compound with a similar aromatic structure but different functional groups.

Uniqueness

N-(3-Chloro-4-methylphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide is unique due to its combination of a chlorinated aromatic ring, an imidazole moiety, and a thioether linkage. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c1-9-3-4-10(7-11(9)14)16-12(18)8-19-13-15-5-6-17(13)2/h3-7H,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWMBSOYEQASRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306732-11-6
Record name N-(3-CHLORO-4-METHYLPHENYL)-2-((1-METHYL-1H-IMIDAZOL-2-YL)THIO)ACETAMIDE
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